molecular formula C11H14ClNO2 B4146948 2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide CAS No. 36984-10-8

2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide

Cat. No.: B4146948
CAS No.: 36984-10-8
M. Wt: 227.69 g/mol
InChI Key: QKAWLAQJXKVRFK-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N,N-dimethylacetamide (CAS: 36984-10-8) is a synthetic auxin herbicide classified under HRAC Group O, which includes phenoxyacetate derivatives and structurally related compounds . Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 239.69 g/mol . The compound features a phenoxy group substituted with a chlorine atom and a methyl group at the 4- and 2-positions, respectively, coupled to an N,N-dimethylacetamide moiety.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-6-9(12)4-5-10(8)15-7-11(14)13(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAWLAQJXKVRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190474
Record name Acetamide, 2-(4-chloro-2-methylphenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36984-10-8
Record name Acetamide, 2-(4-chloro-2-methylphenoxy)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036984108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(4-chloro-2-methylphenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetate ester, which is then treated with dimethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol, followed by the esterification and amination steps mentioned above. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines as products.

  • Substitution: Substitution reactions can result in the formation of various substituted phenols or amides.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N,N-dimethylacetamide has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in studies related to plant growth and weed control mechanisms.

  • Industry: It is widely used in the agricultural industry as a selective herbicide to control broad-leaf weeds in crops such as wheat and maize.

Mechanism of Action

2-(4-Chloro-2-methylphenoxy)-N,N-dimethylacetamide is similar to other phenoxy herbicides such as MCPA and 2,4-D. it is unique in its selectivity and effectiveness against specific weed species. The compound's unique structure allows it to bind more effectively to auxin receptors, providing better weed control compared to other herbicides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicative differences between 2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide and analogous compounds:

Compound Molecular Formula Key Substituents Functional Group Application Safety/Stability Notes
This compound C₁₁H₁₄ClNO₂ 4-Cl, 2-methylphenoxy; N,N-dimethylamide Acetamide Herbicide (HRAC O) Limited data; likely stable due to amide group
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid) C₉H₉ClO₃ 4-Cl, 2-methylphenoxy Carboxylic acid Broadleaf weed control Moderate toxicity; irritant
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 2,6-diethylphenyl; methoxymethyl Chloroacetamide Pre-emergent herbicide (HRAC K3) Suspected carcinogen; groundwater contaminant
MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid) C₁₀H₁₁ClO₃ 4-Cl, 2-methylphenoxy; propionic acid Carboxylic acid Herbicide for grasses and broadleaves Carcinogenic; causes organ damage
2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide C₁₀H₁₁BrN₂O₄ 2-Br, 4-nitrophenoxy Acetamide Research chemical (unconfirmed use) High reactivity due to nitro group

Structural and Functional Differences

  • Phenoxy vs. Chloroacetamide Backbone: Unlike chloroacetamides (e.g., alachlor), which rely on a chloroacetamide core for lipid biosynthesis inhibition (HRAC K3), the target compound’s phenoxy group aligns it with auxin mimics (HRAC O), disrupting plant growth regulation .
  • Amide vs. Acid Functional Groups : The N,N-dimethylacetamide group replaces the carboxylic acid in MCPA or MCPP, reducing ionization and enhancing soil persistence. This modification may lower acute toxicity compared to acid forms, which are associated with higher dermal and respiratory irritation .
  • Substituent Effects: The 4-chloro-2-methylphenoxy moiety is shared with MCPA and MCPP, but the acetamide group in the target compound likely alters binding affinity to auxin receptors.

Physicochemical Properties

  • Stability : Amide bonds are less prone to hydrolysis than ester or acid groups in 2,4-D or MCPB, suggesting longer soil residual activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide
Reactant of Route 2
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2-(4-chloro-2-methylphenoxy)-N,N-dimethylacetamide

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